1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
Description
Significance of Isoindoline-Based Heterocycles in Organic Synthesis and Drug Discovery Contexts
Isoindoline-based heterocycles are of paramount importance in both organic synthesis and drug discovery. The isoindoline (B1297411) core is a key structural component in numerous natural products and synthetic molecules that exhibit a broad spectrum of biological activities. mdpi.com In the realm of pharmaceuticals, this scaffold is present in several commercially available drugs. mdpi.com
Derivatives of isoindoline have been explored for their potential as neuroprotective, anti-inflammatory, and antimicrobial agents. nih.gov For instance, certain isoindolinone derivatives have shown promise as anticancer agents. The versatility of the isoindoline scaffold allows for the synthesis of complex molecules with tailored biological functions. Synthetic chemists have developed various methods for the construction and functionalization of the isoindoline ring system, further expanding its utility in the creation of novel compounds.
The development of drugs such as thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide, has highlighted the therapeutic potential of isoindoline-containing compounds, particularly in the treatment of cancers like multiple myeloma. mdpi.comgoogle.com These molecules underscore the importance of the isoindoline scaffold in modulating biological processes. The ongoing research into isoindoline derivatives continues to unveil new therapeutic opportunities.
Overview of the 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol Chemical Entity
This compound is a specific derivative of the dihydroisoindoline scaffold. This molecule features an ethanol (B145695) group attached to the 1-position of the isoindoline ring, introducing a hydroxyl functional group and a chiral center.
Structural Features: The core of the molecule is the bicyclic dihydroisoindoline system. The key functionalization is the (1-hydroxyethyl) group at the first carbon atom of the isoindoline ring. The presence of the hydroxyl group offers a site for further chemical modifications, such as esterification or etherification, allowing for the synthesis of a variety of derivatives. The carbon atom to which the hydroxyl group is attached is a stereocenter, meaning the compound can exist as a pair of enantiomers.
Physicochemical Properties: While detailed experimental data for this specific compound is not widely available in public literature, its properties can be inferred from its structure. The presence of the nitrogen atom in the ring and the hydroxyl group suggests that the molecule will exhibit some degree of polarity and will be capable of forming hydrogen bonds. These characteristics would influence its solubility and boiling point.
Below is a table summarizing the basic information for this compound.
| Property | Value |
| Molecular Formula | C10H13NO |
| IUPAC Name | This compound |
| Scaffold | Dihydroisoindoline |
| Key Functional Groups | Secondary Amine, Secondary Alcohol |
| Chirality | Contains one stereocenter |
Current Research Trajectories and Future Directions for Dihydroisoindolyl Alcohols
Current research involving isoindoline derivatives is highly active, with a significant focus on the development of new therapeutic agents. While specific research on dihydroisoindolyl alcohols like this compound is not extensively documented, the broader trends in isoindoline chemistry suggest potential future directions.
The exploration of isoindolinone derivatives, which are structurally related to dihydroisoindolyl alcohols, is a vibrant area of research. These compounds have been investigated for a wide range of biological activities, including their potential as enzyme inhibitors and anticancer agents. jocpr.com The synthesis of novel isoindolinone derivatives continues to be a key focus, with researchers designing and evaluating new compounds for their therapeutic potential. jocpr.com
Future research on dihydroisoindolyl alcohols could focus on several key areas:
Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure forms of these alcohols will be crucial for evaluating their specific biological activities.
Pharmacological Screening: A thorough investigation of the biological properties of dihydroisoindolyl alcohols is warranted. This could involve screening for a variety of therapeutic targets, leveraging the privileged nature of the isoindoline scaffold.
Derivative Synthesis: The hydroxyl group provides a convenient handle for the synthesis of a library of derivatives. These derivatives could be designed to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Applications in Materials Science: The unique structural and electronic properties of the isoindoline scaffold could also be exploited in the development of new organic materials.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-isoindol-1-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-7(12)10-9-5-3-2-4-8(9)6-11-10/h2-5,7,10-12H,6H2,1H3 |
InChI Key |
DLLYWUKJZXFACG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2=CC=CC=C2CN1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2,3 Dihydro 1h Isoindol 1 Yl Ethan 1 Ol and Analogues
Stereoselective Synthesis of 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
Achieving stereochemical control is paramount in the synthesis of complex molecules for pharmaceutical applications. For dihydroisoindolyl alcohols, this involves controlling the absolute configuration of stereocenters, a challenge addressed through both asymmetric and diastereoselective approaches.
The asymmetric synthesis of chiral alcohols is a well-established field, often employing methods like kinetic resolution or the use of chiral catalysts. mdpi.com While direct asymmetric synthesis of this compound is not extensively detailed in the provided literature, general principles can be applied. Catalytic asymmetric synthesis, for instance, builds a new stereocenter using a chiral catalyst. mdpi.com One common strategy involves the asymmetric reduction of a corresponding prochiral ketone, which can be catalyzed by enzymes (ketoreductases) or chiral transition-metal complexes. mdpi.com
Another powerful technique is the Sharpless asymmetric dihydroxylation, which can be used to create chiral diols that serve as precursors to chiral β-amino alcohols. researchgate.net This methodology could be adapted to generate chiral intermediates for the synthesis of optically active dihydroisoindolyl alcohols. Furthermore, tandem cycloaddition reactions, where a chiral substituent on the reactant directs the facial selectivity of the reaction, can establish the absolute stereochemistry of multiple centers in a single cascade. nih.gov For related nitrogen-containing heterocycles like tetrahydroisoquinolines, asymmetric hydrogenation of imine or enamine precursors is a highly effective strategy for producing enantiopure products. mdpi.com
Diastereoselectivity involves controlling the relative stereochemistry between two or more stereocenters. In isoindoline (B1297411) chemistry, several effective diastereoselective methods have been developed.
A highly site-selective tandem reaction has been described for the synthesis of cis-1,3-disubstituted isoindolines. rsc.org This method involves the regioselective ring-opening of aziridines by O-atom nucleophiles, followed by an intramolecular aza-Michael addition, yielding products with good diastereoselectivity. rsc.org Another approach is the organocatalyzed [4+1] annulation to produce isoindolinones that possess both N-N axial and central chirality with high diastereoselectivity. researchgate.net This cascade reaction is promoted by a chiral phosphoric acid catalyst. researchgate.net Additionally, transition metal-free cascade reactions of tryptamine-derived isocyanides and ynones have been developed to create structurally complex polycyclic spiroindolines with excellent diastereoselectivity. rsc.org
Table 1: Overview of Diastereoselective Methods in Isoindoline Chemistry
| Method | Key Features | Outcome | Reference |
| Tandem Aziridine Ring Opening | Site-selective, intramolecular aza-Michael addition | cis-1,3-disubstituted isoindolines in good yields and diastereoselectivity | rsc.org |
| Organocatalyzed [4+1] Annulation | Chiral phosphoric acid catalyst, cascade of nucleophilic additions | Isoindolinones with N-N axial and central chirality, high dr and ee | researchgate.net |
| Cascade Reaction of Isocyanide/Ynone | Transition metal-free, domino transformation | Polycyclic spiroindolines with excellent diastereoselectivity | rsc.org |
Multicomponent and One-Pot Synthesis Strategies
Multicomponent and one-pot reactions are highly efficient strategies that reduce the number of synthetic steps, purification processes, and waste generation, aligning with the principles of green chemistry.
Three-component reactions (TCRs) that proceed without a catalyst are particularly attractive for their simplicity and sustainability. A catalyst-free, three-component 1,3-dipolar cycloaddition has been utilized to create functionalized spirooxindoles fused to tetrahydroisoquinoline frameworks with excellent diastereoselectivities. nih.gov While not directly forming a simple dihydroisoindole, this demonstrates the power of catalyst-free TCRs in building complex heterocyclic systems. nih.gov Similarly, catalyst-free TCRs have been developed for synthesizing 1,2-dihydroisoquinoline (B1215523) derivatives from ortho-alkynylbenzaldehydes, primary amines, and pronucleophiles under mild conditions. researchgate.net This approach has also been extended to the synthesis of 3-thioisoindolinones and other γ-lactams, offering a rapid and high-yield alternative to metal-catalyzed methods. nih.gov
One-pot syntheses are invaluable for the rapid construction of substituted isoindoline and isoindolinone cores. A prominent one-pot method involves the directed lithiation of N'-benzyl-N,N-dimethylureas. researchgate.netrsc.orgnih.gov Treatment with t-BuLi followed by reaction with various electrophiles (such as aldehydes or ketones) affords 3-substituted isoindolin-1-ones in high yields. researchgate.netrsc.orgnih.gov This method generates the isoindolinone ring system and introduces a substituent at the 3-position in a single synthetic operation.
Another innovative one-pot strategy uses an "isoindole umpolung" approach to synthesize polycyclic isoindolines. nih.gov In this reaction, a nucleophilic isoindole is generated in situ and then protonated to form an electrophilic isoindolium species, which subsequently undergoes a Pictet-Spengler-type cyclization. nih.gov
Table 2: Comparison of One-Pot Synthesis Strategies for Isoindoline Analogues
| Strategy | Starting Materials | Key Intermediate/Step | Products | Reference |
| Directed Lithiation | N'-benzyl-N,N-dimethylureas, t-BuLi, electrophiles | Directed ortho-lithiation, cyclization | 3-Substituted isoindolin-1-ones | rsc.org, nih.gov |
| Isoindole Umpolung | 2-bromomethyl benzaldehyde, tryptamine | In situ isoindole generation, protonation to isoindolium | Polycyclic isoindolines | nih.gov |
Targeted Functionalization and Derivatization of the Dihydroisoindoline Core
The functionalization of the pre-formed dihydroisoindoline core is crucial for creating libraries of analogues for structure-activity relationship studies. One of the most direct methods for functionalization is through directed lithiation. nih.gov The isoindolin-1-one (B1195906) ring system can be lithiated at the 3-position and subsequently treated with an electrophile to introduce a wide variety of substituents. researchgate.netnih.gov This strategy's utility depends on the availability of the initial isoindolin-1-one scaffold. nih.gov
The one-pot synthesis involving lithiation of N'-benzyl-N,N-dimethylureas inherently combines the ring formation with functionalization, as the intermediate lithium species can react with a diverse range of electrophiles, including aldehydes, to introduce hydroxylated side chains similar to that in this compound. researchgate.netresearchgate.net Furthermore, the development of heterogeneous catalytic protocols, such as the hydro-deoxygenation of azaphthalimides to form azaisoindolinones, allows for the synthesis of functionalized cores containing additional heteroatoms, like a pyridine (B92270) ring fused to the pyrrolidone fragment. nih.gov These methods provide robust platforms for the targeted derivatization of the dihydroisoindoline nucleus.
N-Substitution Reactions of the 2,3-Dihydro-1H-isoindole Moiety
The secondary amine of the 2,3-dihydro-1H-isoindole moiety is a common site for synthetic modification, allowing for the introduction of a wide variety of substituents. Key methods include N-alkylation, N-acylation, and reductive amination.
N-Alkylation: This process involves the direct attachment of an alkyl group to the nitrogen atom. It is a fundamental transformation, though it can sometimes be challenging to control, potentially leading to over-alkylation. masterorganicchemistry.com The reaction typically proceeds by treating the isoindoline with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. To avoid undesired side reactions and improve yields, especially when dealing with more complex substrates, alternative methods are often preferred. masterorganicchemistry.comnih.gov
N-Acylation: The introduction of an acyl group to the nitrogen atom is a reliable method for forming a stable amide bond. This reaction is often carried out using acylating agents like acid chlorides or anhydrides. Friedel-Crafts acylation conditions can also be employed, though care must be taken to control regioselectivity, as competing substitution at other positions can occur. nih.govresearchgate.net The resulting N-acylisoindolines are valuable intermediates in pharmaceutical synthesis.
Reductive Amination: Reductive amination, also known as reductive alkylation, is a highly versatile and widely used one-pot method for N-substitution. wikipedia.orgorganic-chemistry.org This reaction involves the initial formation of an iminium ion intermediate from the isoindoline and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine. wikipedia.orgnih.gov This method avoids the issue of over-alkylation common in direct alkylation with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity. masterorganicchemistry.comorganic-chemistry.org
| Method | Reagents | Key Features | Common Reducing Agents (if applicable) |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Base | Direct C-N bond formation; risk of over-alkylation. masterorganicchemistry.com | N/A |
| N-Acylation | Acid chlorides, Anhydrides | Forms stable amide linkage; generally high-yielding. nih.gov | N/A |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Versatile, one-pot procedure; avoids over-alkylation. wikipedia.orgorganic-chemistry.org | NaBH(OAc)3, NaBH3CN, H2 with catalyst. organic-chemistry.org |
Manipulation of the Hydroxyl Functionality at C-1
The secondary alcohol group at the C-1 position of this compound is a key functional handle for further molecular elaboration. Common manipulations include oxidation to a ketone and conversion into esters or ethers.
Oxidation to Ketones: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. bham.ac.ukyoutube.com For a substrate like this compound, this would yield the corresponding ketone, 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-one. A wide array of reagents can accomplish this, ranging from chromium-based oxidants to milder, more selective modern reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions. bham.ac.uk The choice of oxidant is crucial to avoid side reactions, such as oxidation of the nitrogen atom or other sensitive functionalities within the molecule. uconn.edu N-heterocycle-stabilized iodanes have also been shown to be effective for the mild oxidation of activated alcohols. nih.gov
Esterification and Etherification: The hydroxyl group can be readily converted into an ester or an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid (or its more reactive derivative, such as an acyl chloride or anhydride) under appropriate catalytic conditions. researchgate.net Etherification involves coupling the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or other specialized methods. These reactions are useful for modifying the steric and electronic properties of the side chain.
Benzylic Functionalization Strategies
Benzylic positions in the isoindoline ring system are susceptible to functionalization, primarily through oxidation or C-H activation pathways. These strategies allow for the introduction of new functional groups directly onto the carboaromatic portion of the molecule.
Benzylic C-H Oxidation: The benzylic C-H bonds of the isoindoline core can be oxidized to introduce carbonyl groups. This transformation has been achieved using various catalytic systems, including those based on transition metals like copper, ruthenium, and cobalt, often in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). mdpi.com Electrochemical methods have also been developed for the selective oxidation of aromatic hydrocarbons to ketones under mild conditions. mdpi.com These methods provide a direct route to modify the isoindoline skeleton, enhancing molecular complexity. Gold catalysts have also been shown to facilitate benzylic C(sp3)-H functionalization, leading to the synthesis of fused polycyclic indole (B1671886) structures. kyoto-u.ac.jp
Catalytic Approaches in Dihydroisoindoline Synthesis
Catalysis offers powerful tools for the efficient and selective construction of the dihydroisoindoline (isoindoline) ring system. Both transition metal catalysis and organocatalysis have been successfully applied to assemble this important heterocyclic core.
Transition Metal-Catalyzed Transformations for Isoindoline Assembly
Transition metals, particularly palladium and rhodium, are widely used to catalyze the formation of the isoindoline scaffold. researchgate.netabo.fi These methods often involve intramolecular cyclization reactions, C-H activation, or cycloadditions. researchgate.netdocumentsdelivered.com Palladium-catalyzed reactions, for instance, can facilitate the intramolecular cyclization of appropriately substituted precursors to form the five-membered nitrogen-containing ring. researchgate.net Rhodium catalysts are effective in promoting C-H activation and olefination reactions of benzamides to construct substituted isoindolinones. researchgate.net These catalytic strategies provide access to a broad range of isoindoline derivatives that would be difficult to synthesize using classical methods. abo.fi
| Catalyst System | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Pd(II) salt / Ag(I) additive / Cu(II) oxidant | ortho-C─H alkenylation / Intramolecular aminative cyclization | Pyridinesulfonamide derivatives of benzylamines and acrylates | researchgate.net |
| Rh(III) complexes | Aryl C-H olefination | Substituted benzamides and alkenes | researchgate.net |
| Synergistic Palladium and Brønsted acid | Diastereoselective cyclization | Chiral sulfinamides | organic-chemistry.org |
Organocatalysis in Stereoselective Isoindoline Synthesis
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of isoindolines and their derivatives, allowing for precise control over stereochemistry. rsc.org Chiral organocatalysts, such as bifunctional thioureas or phosphoric acids, can promote cascade reactions to build the heterocyclic ring with high levels of diastereo- and enantioselectivity. rsc.orgresearchgate.net For example, organocatalytic Mannich reactions have been employed to synthesize chiral isoindolinones from functionalized α-amido sulfones, achieving high enantiomeric excess. mdpi.com Similarly, chiral phosphoric acid catalysis has been used in asymmetric (4+3) cyclization reactions to produce complex spiro-fused isoindolinones. rsc.org These methods are highly valuable for the synthesis of enantiomerically pure compounds for pharmaceutical applications.
Chemical Reactivity and Transformation Studies of 1 2,3 Dihydro 1h Isoindol 1 Yl Ethan 1 Ol
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol is a key site for various chemical modifications, including esterification, etherification, oxidation, and reduction. These reactions are fundamental in altering the polarity, steric hindrance, and potential biological activity of the molecule.
Esterification and Etherification Reactions
The conversion of the hydroxyl group into an ester or ether is a common strategy to modify the properties of an alcohol.
Esterification: The esterification of this compound can be achieved through various methods, most notably the Fischer esterification and acylation with acyl chlorides or anhydrides. The Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is a reversible process, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed.
Acylation with acyl chlorides or acid anhydrides provides a more reactive and often irreversible route to esters. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or carboxylic acid byproduct. For instance, the reaction with acetic anhydride (B1165640) would yield 1-(2,3-dihydro-1H-isoindol-1-yl)ethyl acetate.
| Acylating Agent | Catalyst/Base | Product |
| Acetic Acid | H₂SO₄ | 1-(2,3-dihydro-1H-isoindol-1-yl)ethyl acetate |
| Acetyl Chloride | Pyridine | 1-(2,3-dihydro-1H-isoindol-1-yl)ethyl acetate |
| Acetic Anhydride | Pyridine | 1-(2,3-dihydro-1H-isoindol-1-yl)ethyl acetate |
Etherification: The formation of an ether from the hydroxyl group can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reaction with methyl iodide after deprotonation would yield 1-(1-methoxyethyl)-2,3-dihydro-1H-isoindole.
Oxidation and Reduction Pathways
Oxidation: The secondary benzylic alcohol moiety of this compound can be oxidized to the corresponding ketone, 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions. Stronger oxidants, such as chromic acid, can also be used.
| Oxidizing Agent | Solvent | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-one |
| Dess-Martin Periodinane | Dichloromethane (DCM) | 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-one |
| Chromic Acid (H₂CrO₄) | Acetone | 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-one |
Reduction: While the hydroxyl group itself is not typically reduced, the benzylic C-O bond can be cleaved under certain reductive conditions, a process known as hydrogenolysis. This would lead to the formation of 1-ethyl-2,3-dihydro-1H-isoindole. This reaction is often carried out using catalytic hydrogenation with a palladium catalyst on carbon (Pd/C) in the presence of an acid.
Reactions at the Nitrogen Atom of the Isoindoline (B1297411) Ring
The secondary amine of the isoindoline ring is nucleophilic and readily undergoes reactions such as alkylation and acylation, providing a straightforward method for introducing a variety of substituents at the N-2 position.
Alkylation and Acylation Reactions
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the resulting hydrohalic acid. For example, reaction with methyl iodide would yield 1-(2-methyl-2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.
N-Acylation: Acylation of the isoindoline nitrogen can be readily achieved using acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of an amide. For instance, treatment with acetyl chloride or acetic anhydride would produce 1-(2-acetyl-2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.
| Reagent | Base | Product |
| Methyl Iodide | K₂CO₃ | 1-(2-methyl-2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
| Acetyl Chloride | Triethylamine | 1-(2-acetyl-2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
| Acetic Anhydride | Pyridine | 1-(2-acetyl-2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
Formation of N-Heterocyclic Derivatives
The secondary amine of the isoindoline ring can be used as a building block for the construction of more complex N-heterocyclic systems. For example, reaction with a suitable bifunctional electrophile could lead to the formation of a new fused ring system.
Reactivity of the Benzo-Fused Ring System
The benzene (B151609) ring of the isoindoline moiety is susceptible to electrophilic aromatic substitution (SEAr) reactions. The isoindoline ring is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions relative to the point of fusion. However, in the case of the 2,3-dihydro-1H-isoindole system, the positions available for substitution are C4, C5, C6, and C7. The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance, increasing the electron density and thus the reactivity towards electrophiles.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted derivatives. The exact regioselectivity would depend on the specific reaction conditions and the steric hindrance imposed by the 1-hydroxyethyl substituent.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | Nitro-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
| Bromination | Br₂, FeBr₃ | Bromo-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acetyl-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
Electrophilic Aromatic Substitution Patterns
The benzene ring of the isoindoline moiety in this compound is substituted with what can be considered two activating groups: the secondary amino group of the saturated heterocycle and the fused alkyl portion of the five-membered ring. Both alkyl groups and amino groups are known to be electron-donating, thereby increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. wikipedia.orglibretexts.org
These groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org In the case of the isoindoline ring system, the points of attachment of the fused ring are at positions 1 and 2 of a generic benzene ring. Therefore, the directing influence of the fused ring would be towards positions 3, 4, 5, and 6. Specifically, the secondary amine at position 2 and the alkyl substituent at position 1 of the isoindoline core both activate the aromatic ring. The positions ortho to the amino group are C-3 and C-1 (already part of the fused ring), and the para position is C-5. The positions ortho to the alkyl substituent are C-7a and C-2 (part of the fused ring), and the para position is C-5.
Considering the combined directing effects of the secondary amine and the alkyl portion of the fused ring, the positions at C-4 and C-6 of the isoindoline ring are the most likely sites for electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons can be donated into the aromatic system through resonance, strongly activating the ortho and para positions. The alkyl group provides activation through an inductive effect. libretexts.org Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield predominantly 4- and 6-substituted products.
Below is a hypothetical representation of the expected major products from various electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol and 6-Nitro-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol and 6-Bromo-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol and 6-Acetyl-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 4-Methyl-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol and 6-Methyl-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual product distribution may vary based on reaction conditions.
Directed Aromatic Functionalization
Directed aromatic functionalization, particularly through directed ortho metalation (DoM), offers a powerful strategy for regioselective substitution. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that can coordinate to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgchem-station.com
In this compound, both the secondary amine (N-H) and the hydroxyl group (O-H) of the ethanol (B145695) substituent have the potential to act as directing groups. These heteroatom-containing functional groups can chelate with a strong base like n-butyllithium, directing the deprotonation to the C-7 position of the isoindoline ring, which is the only available ortho position to the fused ring system that is not sterically hindered.
The general mechanism would involve the coordination of the lithium reagent to the nitrogen or oxygen atom, followed by the abstraction of the proton at the C-7 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orguwindsor.ca
The following table illustrates the potential for directed aromatic functionalization of this compound via directed ortho metalation at the C-7 position.
| Electrophile | Reagent | Resulting Functional Group at C-7 | Product Name |
| Carbon dioxide | CO₂ | Carboxylic acid | 7-Carboxy-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
| Iodine | I₂ | Iodo | 7-Iodo-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
| Dimethylformamide | DMF | Aldehyde | 7-Formyl-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
| Trimethylsilyl chloride | (CH₃)₃SiCl | Trimethylsilyl | 7-(Trimethylsilyl)-1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol |
Note: This table represents a theoretical application of directed ortho metalation principles to the target molecule. The feasibility and efficiency of these reactions would require experimental validation.
Advanced Spectroscopic and Structural Elucidation of 1 2,3 Dihydro 1h Isoindol 1 Yl Ethan 1 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol, which contains multiple stereocenters, NMR is crucial for assigning the relative and absolute configurations. researchgate.net
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons on the isoindoline (B1297411) ring, and the protons of the ethan-1-ol side chain.
The four protons on the benzene (B151609) ring would typically appear in the aromatic region (δ 7.0–7.5 ppm). The protons of the C3 methylene (B1212753) group of the isoindoline ring are diastereotopic and would likely appear as distinct multiplets. The proton at C1 is a benzylic methine proton and would be coupled to the adjacent proton on the ethan-1-ol side chain. The hydroxyl (-OH) and amine (-NH) protons are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration. nii.ac.jp The ethan-1-ol side chain would exhibit a quartet for the methine proton and a doublet for the methyl group, a characteristic pattern for an ethyl group adjacent to a chiral center.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Proton Assignment |
|---|---|---|---|
| 7.20-7.40 | m | - | 4 x Ar-H |
| 4.65 | t | 7.5 | H-1 |
| 4.20 | m | - | H-3a |
| 4.05 | m | - | H-3b |
| 3.95 | q | 6.5 | H-1' |
| 2.50 | br s | - | NH |
| 1.90 | br s | - | OH |
| 1.25 | d | 6.5 | H-2' (CH₃) |
Note: This table presents expected, representative data. Actual chemical shifts and coupling constants may vary based on solvent, concentration, and specific stereoisomer.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum for this compound would show signals for the aromatic carbons, the two aliphatic carbons of the isoindoline ring (C1 and C3), and the two carbons of the ethan-1-ol side chain (C1' and C2'). mdpi.com
The aromatic carbons typically resonate in the δ 120–145 ppm region. The C1 and C3 carbons of the isoindoline ring, being attached to nitrogen, would appear in the aliphatic region, typically between δ 50–70 ppm. The C1' and C2' carbons of the side chain would also be found in the aliphatic region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Carbon Assignment |
|---|---|
| 142.5 | Ar-C (quaternary) |
| 140.8 | Ar-C (quaternary) |
| 128.0 | Ar-CH |
| 127.5 | Ar-CH |
| 122.8 | Ar-CH |
| 122.5 | Ar-CH |
| 69.5 | C-1' (CHOH) |
| 65.0 | C-1 (CH) |
| 53.5 | C-3 (CH₂) |
| 22.0 | C-2' (CH₃) |
Note: This table presents expected, representative data. Actual chemical shifts may vary.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, between the H-1 proton and the H-1' proton, and between the H-1' proton and the H-2' methyl protons. This confirms the connectivity within the spin systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). diva-portal.org This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, which is typically assigned first.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). nih.gov This is a powerful tool for connecting different spin systems and piecing together the molecular skeleton. For instance, correlations from the H-1 proton to the aromatic quaternary carbons and C-1' would establish the connection of the ethan-1-ol side chain to the isoindoline ring. nih.gov
Table 3: Key Expected HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information |
|---|---|---|
| H-1 | Ar-C (quaternary), C-3, C-1' | Connects isoindoline ring and side chain |
| H-3 | Ar-C (quaternary), C-1 | Confirms isoindoline ring structure |
| H-1' | C-1, C-2' | Confirms side chain structure and attachment |
| H-2' (CH₃) | C-1' | Confirms side chain structure |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (molecular formula C₁₀H₁₃NO), HRMS can confirm this formula by providing an experimentally measured mass that is consistent with the calculated theoretical mass, thereby distinguishing it from other isomers or compounds with the same nominal mass. nih.gov
Molecular Formula: C₁₀H₁₃NO
Calculated Exact Mass ([M+H]⁺): 164.1070 Da
An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. mdpi.com This technique provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several key pathways:
Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 146.
Cleavage of the C1-C1' bond: This would be a major fragmentation pathway, resulting in the formation of a stable isoindoline fragment or a fragment corresponding to the protonated side chain.
Loss of the ethan-1-ol side chain: Cleavage alpha to the nitrogen atom could lead to the formation of a stable acylium ion or related fragment, which is characteristic of such structures.
Analyzing these fragmentation patterns allows for the confirmation of the presence of the isoindoline core and the ethan-1-ol substituent, providing complementary evidence to the data obtained from NMR spectroscopy. researchgate.net
Table 4: Representative MS/MS Fragmentation Data for [C₁₀H₁₃NO + H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 164.1 | 146.1 | H₂O | Dehydrated molecular ion |
| 164.1 | 118.1 | CH₃CHO | Isoindoline fragment |
| 164.1 | 106.1 | C₂H₅NO | Benzene ring fragment with CH₂NH₂⁺ |
Note: This table presents plausible fragmentation pathways for structural elucidation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound and its derivatives, key vibrational modes can be predicted based on the analysis of related isoindoline structures.
The IR spectra of isoindoline derivatives typically exhibit characteristic absorption bands. For instance, the N-H stretching vibration in the dihydroisoindole ring is expected in the range of 3300-3500 cm⁻¹. The presence of the hydroxyl (-OH) group from the ethanol (B145695) moiety would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations from the benzene ring portion of the isoindoline structure are anticipated around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group and the non-aromatic part of the isoindole ring would appear in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring typically result in several peaks between 1400 and 1600 cm⁻¹.
In a study on (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related compound, characteristic signals for NH₂ and NH groups were observed in the IR spectrum at 3359, 3282, and 3012 cm⁻¹, which aligns with the expected regions for these functional groups. mdpi.com
Interactive Table 1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (broad) |
| N-H (Secondary Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1400-1600 |
| C-O (Alcohol) | Stretching | 1050-1260 |
| C-N (Amine) | Stretching | 1020-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For this compound, the isoindoline ring system, which contains a benzene ring, is the primary chromophore. The electronic transitions are typically of the π → π* type. The position and intensity of the absorption bands can be influenced by the solvent and the presence of substituents on the aromatic ring or the nitrogen atom. Studies on various isoindole-1,3-dione derivatives have investigated their optical properties, which are largely determined by the delocalized π-electrons in the isoindole system. acgpubs.org
Interactive Table 2: Expected UV-Vis Absorption Data for this compound in Methanol
| Electronic Transition | Expected λmax (nm) |
| π → π* (Benzene Ring) | ~260-270 |
X-ray Crystallography for Absolute Stereochemical and Conformational Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. nih.gov This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of the atoms in space.
For chiral molecules like this compound, which has a stereocenter at the carbon atom bearing the hydroxyl group, X-ray crystallography can determine the absolute configuration (R or S). This is crucial as different enantiomers of a compound can have vastly different biological activities. The determination of absolute stereochemistry has been successfully applied to related heterocyclic compounds, such as in the case of 2-(2,3-dihydro-lH-indol-3-yl)ethanol, where single-crystal X-ray analysis revealed that the (+)-enantiomer possesses the (S) configuration. researchgate.net
Furthermore, X-ray crystallography provides detailed information about the molecule's conformation, including bond lengths, bond angles, and torsion angles. This allows for a detailed analysis of the molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking, within the crystal lattice. researchgate.net The conformational analysis of pharmacologically active molecules is vital for understanding their interaction with biological targets. nih.gov For instance, the crystal structure of N-substituted isoindoline-1,3-dione derivatives has been investigated to understand their molecular packing and intermolecular interactions. tandfonline.com
Interactive Table 3: Crystallographic Data for a Representative Isoindoline Derivative
| Parameter | Example Value (from a related structure) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 90 |
| β (°) | 98.6180(10) |
| γ (°) | 90 |
| Volume (ų) | 900.07(5) |
| Z | 4 |
Note: The data in this table is for a related pyridazino[4,5-b]indole derivative and serves as an illustration of typical crystallographic parameters. mdpi.com
Computational Chemistry and Theoretical Investigations of 1 2,3 Dihydro 1h Isoindol 1 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed exploration of electronic structure, reactivity, and other molecular characteristics that are often difficult or impossible to determine experimentally. For the isoindoline (B1297411) scaffold, which is a core component of numerous biologically active compounds, these theoretical insights are invaluable for rational drug design and synthesis. nih.gov
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are used to investigate the electronic properties of molecules, providing insights into their stability and reactivity. In studies of isoindoline-1,3-dione derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), have been employed to determine optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and various reactivity descriptors. researchgate.netnih.gov
The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, as it provides an indication of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, while a smaller gap indicates a molecule that is more easily polarized and more reactive. For a series of synthesized isoindoline-1,3-diones, DFT studies have been used to correlate these electronic properties with observed biological activity, such as antimycobacterial efficacy. nih.govnih.gov
Table 1: Representative DFT-Calculated Properties for Isoindoline Derivatives
| Property | Description | Typical Values for Isoindoline-1,3-dione Derivatives |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |
Note: The values in this table are illustrative and based on published data for various isoindoline-1,3-dione derivatives. The exact values for 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol would require specific calculations.
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map displays regions of positive and negative electrostatic potential on the electron density surface. Electrophilic attack is likely to occur in regions of negative potential (electron-rich), while nucleophilic attack is favored in areas of positive potential (electron-poor).
For derivatives of imidazolin-4-ones, which share some structural similarities with substituted heterocycles, MESP analysis has been used to identify sites for hydrogen bonding interactions and to understand charge density distributions. researchgate.netugm.ac.id In the context of this compound, an MESP analysis would likely reveal a negative potential around the oxygen atom of the hydroxyl group, making it a prime site for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond acceptor.
Conformational Analysis and Energy Landscapes
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and to determine the energy barriers between them. For flexible molecules like this compound, which has a rotatable bond between the isoindoline ring and the ethanol (B145695) substituent, understanding the conformational landscape is crucial.
While specific conformational analyses for this exact molecule are not available, studies on related systems, such as substituted hexahydropyrrolo[2,3-b]indoles, have utilized a combination of NMR spectroscopy and X-ray crystallography to compare solution and solid-state conformations. documentsdelivered.com Computational methods, including DFT and molecular mechanics, can be used to map the potential energy surface as a function of key dihedral angles, identifying low-energy conformers and the transition states that separate them. Such an analysis for this compound would reveal the preferred spatial arrangement of the ethanol substituent relative to the isoindoline ring system.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often inaccessible to experimental techniques.
The characterization of transition states is a key aspect of understanding reaction mechanisms. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states. In a theoretical investigation of the coupling reaction between isoindoline-1,3-dione (phthalimide) and aroyl chloride, DFT with the ωB97X-D functional was used to determine the transition states for the C-C bond formation. researchgate.net The calculated energy barrier of the rate-determining step provided crucial information about the reaction kinetics. For reactions involving this compound, similar computational approaches could be used to model, for example, its synthesis or subsequent functionalization reactions.
Computational modeling can also be used to predict the selectivity and activity of chemical reactions. For instance, in the transition-metal-catalyzed C-H functionalization of indoles and indolines, theoretical studies have been instrumental in understanding the factors that govern regioselectivity. nih.gov These studies have shown that the nature of the rate-determining step can influence whether functionalization occurs on the pyrrole (B145914) or benzene (B151609) ring.
In the context of this compound, computational modeling could be used to predict the stereoselectivity of its synthesis or the regioselectivity of its reactions. For example, in a reduction of a corresponding ketone to form the alcohol, computational modeling could predict which diastereomer is favored. Similarly, the design of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for specific biological targets, such as the dopamine (B1211576) D3 receptor, has been guided by computational design and optimization. nih.gov
Note: The values in this table are hypothetical and serve to illustrate the types of data that can be obtained from computational modeling of reaction mechanisms.
Molecular Dynamics Simulations (if applicable for interactions)
Although no specific molecular dynamics (MD) simulations have been published for this compound, the application of this technique to structurally related isoindoline derivatives illustrates its potential utility. semanticscholar.orgmdpi.comtandfonline.com
MD simulations are a computational method used to study the physical movement of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. In the context of this compound, a hypothetical MD simulation could provide valuable insights into its behavior and interactions in a simulated biological environment, such as in solution or near a protein.
Hypothetical Application of MD Simulations:
A typical MD simulation study on this compound would involve several key steps:
System Setup: A three-dimensional model of this compound would be placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the atoms and their interactions, would be applied to the system.
Simulation Run: The simulation would be run for a specific duration, often on the nanosecond to microsecond scale, allowing the molecule to move and interact with its surroundings.
Trajectory Analysis: The resulting trajectory, which is a record of the positions and velocities of all atoms over time, would be analyzed to understand the molecule's conformational flexibility, its interactions with solvent molecules, and its potential to form hydrogen bonds or other non-covalent interactions.
Such simulations could be particularly useful for understanding how this compound might interact with a biological target, such as an enzyme or a receptor. By simulating the compound in the binding site of a protein, researchers could assess the stability of the complex and identify key interacting residues, which is a common practice in drug discovery for related compounds. mdpi.comtandfonline.com
While the specific data for this compound is not available, the established methodologies from studies on other isoindoline derivatives provide a clear framework for how future computational research could elucidate its molecular behavior. semanticscholar.orgresearchgate.net
Investigation of Biological Targets and Mechanistic Interactions of the 2,3 Dihydro 1h Isoindol 1 Yl Ethan 1 Ol Scaffold
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking and computational modeling are crucial tools for predicting how a ligand, such as a compound based on the isoindoline (B1297411) scaffold, will bind to the active site of a protein. These methods help in understanding the intermolecular interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors.
Computational screening methods are employed to rapidly evaluate large libraries of compounds against numerous biological targets to identify potential interactions. nih.gov This approach has been used to predict targets for various heterocyclic compounds, including those with structures related to the isoindoline scaffold.
For instance, high-throughput virtual screening of a chemical library against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) identified a compound featuring a 1H-isoindole-1,3(2H)-dione moiety, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a potential dual inhibitor. nih.gov This demonstrates how computational techniques can pinpoint specific biological targets for complex scaffolds. Similarly, bioinformatics tools have been used to predict molecular targets like monoamine oxidase B (MAO-B), cyclooxygenase-2 (COX-2), and NF-KB for novel N-substituted 1H-isoindole-1,3(2H)-dione derivatives, based on their chemical structures. mdpi.com
These computational approaches allow for the large-scale prediction of compound-target interactions, facilitating lead discovery, drug repositioning, and safety assessment. nih.gov
Following initial screening, molecular docking studies provide detailed maps of ligand-protein interactions and predict the binding affinity, often expressed as a docking score or binding free energy (ΔG). A more negative value typically indicates a more stable complex.
Studies on isoindoline-1,3-dione derivatives targeting cyclooxygenases (COX) have revealed specific binding modes. Docking analyses showed these compounds interacting with key amino acid residues in the active sites of COX-1 and COX-2. For example, interactions with residues such as Ser530, Trp387, Leu352, Arg120, and Tyr355 have been observed, primarily through hydrogen bonds and various hydrophobic (π-π, π-alkyl, π-σ) contacts. mdpi.com
In the context of Alzheimer's disease research, isoindole-1,3-dione derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking predicted negative binding affinities for all tested compounds, suggesting stable complex formation. researchgate.netnih.gov Subsequent molecular dynamics simulations and binding free energy calculations (using methods like MM/PBSA) further refined these predictions, yielding ΔG values ranging from -1.91 to -15.71 kcal/mol, indicating significant binding strength for the most potent derivatives. researchgate.net
Similarly, in the search for SARS-CoV-2 inhibitors, thiazo-isoindolinedione hybrids were docked into the main protease (Mpro) active site. The results showed favorable binding scores (e.g., -6.05 kcal/mol), with the flexibility of the linker between the two heterocyclic moieties playing a crucial role in achieving a better fit within the binding pocket. orientjchem.org
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Thiazo-isoindolinedione Hybrids | SARS-CoV-2 Mpro | -6.05 | Not Specified | orientjchem.org |
| 1H-isoindole-1,3(2H)-dione Derivatives | Acetylcholinesterase (AChE) | -15.71 (ΔGbind) | Not Specified | researchgate.net |
| 1H-isoindole-1,3(2H)-dione Derivatives | Butyrylcholinesterase (BuChE) | -15.41 (ΔGbind) | Not Specified | researchgate.net |
| 1H-isoindole-1,3(2H)-dione Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Arg120, Tyr355, Leu352, Val523 | mdpi.com |
In Vitro Enzyme Inhibition Studies
In vitro enzymatic assays provide experimental validation of the predictions made by computational models. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, typically quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
The endonuclease enzyme of the influenza virus polymerase acidic (PA) protein is a validated target for antiviral drugs. The 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold has been explored for its ability to inhibit this enzyme. This scaffold acts as a metal-binding pharmacophore, coordinating the two divalent metal ions essential for catalytic activity in the enzyme's active site. nih.govnih.gov
Derivatives based on this isoindolinone structure have demonstrated potent inhibitory activity in fluorescence resonance energy transfer (FRET)-based enzymatic assays, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Further testing in cell-based assays confirmed their ability to inhibit influenza virus polymerase activity, with some derivatives showing effectiveness against baloxavir-resistant mutant strains. nih.govnih.gov
| Compound Scaffold | Enzyme Target | Assay Type | Potency | Reference |
|---|---|---|---|---|
| 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one | Influenza Virus PA Endonuclease | FRET-based Enzymatic Assay | Nanomolar IC50 values | nih.gov |
| 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one | Influenza Virus Polymerase | Cell-based Assay | Micromolar inhibition | nih.govnih.gov |
Viral proteases are critical for viral replication, making them prime targets for antiviral drug development. The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) of SARS-CoV-2 are essential for processing viral polyproteins. orientjchem.orgnih.gov
The isoindoline scaffold has been identified as a promising new class of inhibitors for the SARS-CoV PLpro. nih.gov Structure-activity relationship (SAR) studies of naphthalene-based inhibitors led to the discovery of isoindoline derivatives as potent PLpro inhibitors. The unsubstituted isoindoline was a particularly promising compound, with an IC50 value of 2.9 µM. These inhibitors were also found to be effective against SARS-CoV-2 replication in cell culture. nih.gov
While the isoindoline scaffold shows promise against PLpro, other studies have focused on isoindoline-dione hybrids as potential inhibitors of the SARS-CoV-2 Mpro. orientjchem.orgresearchgate.net Although in vitro IC50 values for these specific hybrids are not detailed in the initial docking studies, other non-isoindoline based peptidomimetic inhibitors have shown Mpro inhibition in the low micromolar range (IC50 from 8.52 to 27.28 µM). nih.gov
Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key enzymes in the inflammatory pathway. They are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com
Several studies have investigated derivatives of the isoindoline-1,3-dione scaffold as COX inhibitors. mdpi.comnih.gov In vitro assays confirmed that these compounds can inhibit both COX-1 and COX-2. nih.gov Depending on the specific substitutions on the core structure, compounds can show varying degrees of potency and selectivity. For example, some newly synthesized 1H-isoindole-1,3(2H)-dione derivatives showed stronger inhibition of COX-1, while others were more potent against COX-2 when compared to the reference drug meloxicam. mdpi.comresearchgate.net Another study on different isoindoline-1,3-dione derivatives also reported good inhibitory activity against COX enzymes. researchgate.net
| Compound Class | Enzyme Target | Activity Noted | Reference |
|---|---|---|---|
| 1H-isoindole-1,3(2H)-dione derivatives | COX-1 / COX-2 | Differential inhibition of isoforms, with some compounds more potent than meloxicam. | mdpi.comnih.govresearchgate.net |
| 2-[(cyclic amino)methyl]-2,3-dihydro-1H-isoindole-1,3-dione | COX-1 / COX-2 | Good inhibitory activity against COX enzymes. | researchgate.net |
Alpha-Glucosidase Inhibition
There is no available scientific literature or data detailing the evaluation of 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol as an inhibitor of the alpha-glucosidase enzyme. While various heterocyclic compounds, including some isoindole derivatives, have been investigated for this activity, specific inhibitory constants (such as IC₅₀ values) and mechanistic studies for the requested compound have not been published. nih.govscience.govjbums.org Alpha-glucosidase inhibitors are a class of therapeutic agents that delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia. nih.govjbums.org
Biochemical and Cellular Target Validation Approaches
No studies have been published that validate the biochemical or cellular targets of this compound. Target validation is a critical process in drug discovery to confirm that modulating a specific biological target will produce a desired therapeutic effect.
There are no reports of affinity-based target deconvolution studies performed on this compound. This technique is used to identify the molecular targets of a compound by immobilizing it on a solid support to capture its binding partners from cell lysates. nih.govnih.gov The absence of such research means the protein interaction profile for this compound remains unknown.
The scientific literature contains no information on the use of gene editing technologies, such as CRISPR-Cas9, or gene expression profiling to validate the biological targets of this compound. These methods are employed to confirm a target's role in a biological process by either knocking out the corresponding gene or observing changes in gene expression after compound treatment. nih.gov
No phenotypic screening or disease-relevant cellular assay results have been published for this compound. Phenotypic assays are used to assess the effect of a compound on cell behavior or function in a model of a specific disease, providing insights into its potential therapeutic applications.
Structure-Activity Relationship (SAR) Exploration in Target Modulation
Due to the lack of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR exploration involves synthesizing and testing a series of related compounds to determine how specific structural modifications affect their biological activity at a particular target. nih.govresearchgate.net While SAR studies exist for other classes of isoindole derivatives, such as 2-hydroxy-1H-isoindolediones and 1-H-isoindole-1,3(2H)-dione derivatives, this information cannot be directly extrapolated to the specific scaffold . nih.govmdpi.comnih.gov
Conclusion and Future Research Perspectives
Summary of Synthetic Advances and Mechanistic Understanding
While direct literature on the synthesis of 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol is not extensively documented, its preparation can be conceptualized through established synthetic methodologies for C1-substituted isoindolines. The primary routes would likely involve the formation of a carbon-carbon bond at the C1 position of the isoindoline (B1297411) core.
One plausible and widely utilized approach is the nucleophilic addition to an N-acylisoindoline precursor. Specifically, the synthesis could be envisioned through the reduction of 1-acetylisoindoline. This precursor, in turn, could be prepared by the acylation of 2,3-dihydro-1H-isoindole. The subsequent reduction of the ketone functionality in 1-acetylisoindoline using a mild reducing agent, such as sodium borohydride, would yield the target secondary alcohol, this compound.
Alternatively, a Grignard reaction offers another viable synthetic pathway. masterorganicchemistry.comleah4sci.com The reaction of an appropriate isoindoline-derived electrophile with a methylmagnesium halide would furnish the desired product. For instance, treatment of an N-protected isoindoline-1-carboxaldehyde with methylmagnesium bromide, followed by deprotection, would lead to the formation of the target compound. The mechanism of such reactions involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. adichemistry.com
Mechanistic understanding of these transformations is well-grounded in the principles of nucleophilic addition to carbonyls and iminium ions. libretexts.orgwikipedia.org The stereochemical outcome of such syntheses would be a critical aspect, likely resulting in a racemic mixture unless a chiral catalyst or auxiliary is employed. The development of enantioselective methods for the synthesis of C1-substituted isoindolines is an active area of research. nih.gov
A summary of plausible synthetic precursors is provided in the table below.
| Precursor Compound | Reagent | Plausible Product | Reaction Type |
| 1-Acetylisoindoline | Sodium Borohydride | This compound | Reduction |
| N-Protected Isoindoline-1-carboxaldehyde | Methylmagnesium Bromide | N-Protected this compound | Grignard Reaction |
| 2,3-dihydro-1H-isoindole | Acetaldehyde | This compound | Nucleophilic Addition |
Emerging Avenues in Isoindoline Chemistry
The field of isoindoline chemistry is continually evolving, with several emerging avenues that could be applied to the synthesis and functionalization of this compound. Transition metal-catalyzed C-H activation and functionalization represent a powerful tool for the direct introduction of substituents onto the isoindoline core, potentially offering more atom-economical and efficient synthetic routes. researchgate.net
Furthermore, photoredox catalysis has emerged as a mild and efficient method for the formation of carbon-carbon bonds and could be explored for the synthesis of isoindoline derivatives. These advanced synthetic methods could provide access to novel analogs of this compound with diverse substitution patterns on both the aromatic ring and the heterocyclic core.
The development of multicomponent reactions involving isoindoline precursors is another promising area. Such reactions allow for the rapid construction of molecular complexity from simple starting materials in a single step, which is highly desirable in drug discovery and materials science. researchgate.net
Potential for Further Exploration of Biological Interactions and Catalytic Applications
The isoindoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.govresearchgate.netresearchgate.net Given the presence of a secondary alcohol moiety, this compound and its derivatives could be of significant interest for biological evaluation. The hydroxyl group can participate in hydrogen bonding, which is a crucial interaction in many biological systems.
Further exploration of the biological interactions of this compound could involve screening against various biological targets, such as enzymes and receptors. For instance, many neurologically active compounds contain alcohol functionalities, and thus, evaluating the potential neuroprotective or psychoactive properties of this molecule could be a fruitful area of research.
In the realm of catalysis, chiral amino alcohols are well-known to be effective ligands in asymmetric catalysis. The structure of this compound contains both a secondary amine and a secondary alcohol, making it a potential candidate for development as a chiral ligand for asymmetric transformations, provided it can be resolved into its constituent enantiomers. Future research could focus on the resolution of the racemic mixture and the evaluation of the individual enantiomers as catalysts in reactions such as asymmetric additions to aldehydes or ketones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
